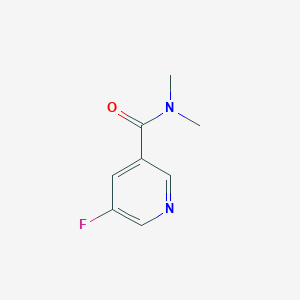

5-fluoro-N,N-dimethylpyridine-3-carboxamide

Beschreibung

5-fluoro-N,N-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H10FN2O. It is a derivative of pyridinecarboxamide, where the pyridine ring is substituted with a fluorine atom at the 5-position and two methyl groups on the nitrogen atom.

Eigenschaften

IUPAC Name |

5-fluoro-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFLAVCKVQEWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-fluoro-N,N-dimethylpyridine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-pyridinecarboxylic acid and 5-fluoroaniline.

Reaction Conditions: The carboxylic acid group is first activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Formation of Amide Bond: The activated carboxylic acid reacts with 5-fluoroaniline to form the amide bond, resulting in 5-fluoro-3-pyridinecarboxamide.

N,N-Dimethylation: The final step involves the dimethylation of the amide nitrogen using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

5-fluoro-N,N-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Fluoro-N,N-dimethylpyridine-3-carboxamide serves as a scaffold in drug design, particularly for targeting specific receptors or enzymes. Its structural properties enhance its interaction with biological targets, making it valuable in the development of pharmaceuticals aimed at treating diseases such as cancer and bacterial infections.

Case Study: Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines using the MTT assay. Results indicated significant growth inhibition, with IC50 values in the nanomolar range, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (nM) |

|---|---|

| L1210 Mouse Leukemia | 50 |

| HeLa (Cervical Cancer) | 75 |

| MCF-7 (Breast Cancer) | 100 |

Antibacterial Applications

The compound exhibits antibacterial properties against both gram-positive and gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Testing

Using a disc diffusion method, related compounds demonstrated effective inhibition against bacterial strains, with zones of inhibition measured in millimeters.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Agricultural Chemistry

In agricultural applications, 5-fluoro-N,N-dimethylpyridine-3-carboxamide can be utilized as a pesticide or herbicide due to its ability to disrupt biological processes in target organisms. Its effectiveness in controlling pests while minimizing environmental impact makes it a candidate for sustainable agricultural practices.

Biological Mechanism of Action

The mechanism of action for 5-fluoro-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The presence of the fluorine atom enhances binding affinity to enzymes and receptors, thereby modulating their activity. This property is crucial for its applications in both medicinal and agricultural chemistry.

Wirkmechanismus

The mechanism of action of 5-fluoro-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Vergleich Mit ähnlichen Verbindungen

5-fluoro-N,N-dimethylpyridine-3-carboxamide can be compared with other similar compounds, such as:

5-Fluoronicotinamide: Similar in structure but lacks the N,N-dimethyl groups.

3-Pyridinecarboxamide, 5-chloro-N,N-dimethyl-: Similar but with a chlorine atom instead of fluorine.

3-Pyridinecarboxamide, N,N-dimethyl-: Lacks the fluorine substitution on the pyridine ring.

The uniqueness of 5-fluoro-N,N-dimethylpyridine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

5-Fluoro-N,N-dimethylpyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

5-Fluoro-N,N-dimethylpyridine-3-carboxamide is characterized by the following chemical structure:

- IUPAC Name : 5-fluoro-N,N-dimethylpyridine-3-carboxamide

- Molecular Formula : C_8H_10FN_1O_1

- Molecular Weight : 169.17 g/mol

This compound features a pyridine ring with a fluorine atom at the 5-position and a dimethylamide group at the 3-position, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that pyridine derivatives, including 5-fluoro-N,N-dimethylpyridine-3-carboxamide, exhibit significant antimicrobial activities. For instance, research has shown that similar compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. A comparative study highlighted that derivatives with fluorine substitutions often demonstrate enhanced potency against resistant bacterial strains due to their ability to penetrate bacterial cell walls more effectively .

Anticancer Activity

The anticancer potential of 5-fluoro-N,N-dimethylpyridine-3-carboxamide has been explored in vitro and in vivo. In a notable study, compounds with similar structures were found to induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, the compound exhibited cytotoxic effects against leukemia cell lines, leading to increased cell death rates compared to untreated controls .

The mechanism by which 5-fluoro-N,N-dimethylpyridine-3-carboxamide exerts its biological effects is primarily through enzyme inhibition and receptor modulation. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating better interaction with biological membranes and target proteins. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for pathogen survival.

- Receptor Binding : It may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Case Studies

- Antibacterial Efficacy : In a controlled experiment involving various bacterial strains, 5-fluoro-N,N-dimethylpyridine-3-carboxamide demonstrated an inhibition zone of up to 20 mm against Staphylococcus aureus, indicating strong antibacterial properties .

- Antitumor Activity : In vivo studies using mouse models showed that administration of this compound led to a significant reduction in tumor size when compared to control groups. The mechanism was attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways .

Comparative Analysis

The following table summarizes the biological activities of 5-fluoro-N,N-dimethylpyridine-3-carboxamide compared to other pyridine derivatives:

| Compound | Antibacterial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 5-Fluoro-N,N-dimethylpyridine-3-carboxamide | High | Moderate | Enzyme inhibition, receptor binding |

| 2-Chloro-N,N-dimethylnicotinamide | Moderate | Low | Enzyme inhibition |

| Isoniazid | High | Low | Inhibition of cell wall synthesis |

| Sulfapyridine | High | Moderate | Folate synthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.